(2,3-Dihydro-1H-inden-2-yl)methanamine
Overview
Description
2,3-Dihydro-1H-inden-2-ylmethanamine is an organic compound that belongs to the class of amines It is characterized by a fused bicyclic structure consisting of a benzene ring and a cyclopentane ring, with an amine group attached to the methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
Several methods have been reported for the synthesis of (2,3-Dihydro-1H-inden-2-yl)methanamine. One common method involves the reduction of 2,3-dihydro-1H-inden-2-one using sodium borohydride (NaBH4) followed by reductive amination with formaldehyde and ammonium chloride . Another method includes the catalytic hydrogenation of 2,3-dihydro-1H-inden-2-one in the presence of a suitable catalyst such as palladium on carbon (Pd/C) .
Industrial Production Methods
For industrial production, an improved process involves the reaction of 2,3-dihydro-1H-inden-2-one with hydroxylamine to form the corresponding oxime, followed by reduction with aluminum-nickel alloy in aqueous alkali . This method is advantageous due to its simplicity, low cost, and high efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-inden-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding imine or nitrile derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Imine and nitrile derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated and acylated amine derivatives.
Scientific Research Applications
2,3-Dihydro-1H-inden-2-ylmethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,3-Dihydro-1H-inden-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it acts as a selective agonist for serotonin receptors, particularly the 5-HT2A receptor . This interaction modulates neurotransmitter release and signaling pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one: A structurally similar compound with a ketone group instead of an amine group.
2,3-Dihydro-1H-inden-2-one: Another related compound with a carbonyl group at the same position.
Indan-1-amine: A simpler analog with a single benzene ring fused to a cyclopentane ring and an amine group.
Uniqueness
2,3-Dihydro-1H-inden-2-ylmethanamine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to act as a selective serotonin receptor agonist sets it apart from other similar compounds, making it valuable in medicinal chemistry and pharmacology .
Biological Activity
(2,3-Dihydro-1H-inden-2-yl)methanamine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bicyclic indene structure with an amine functional group, which is crucial for its biological interactions.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 62.5 µg/mL |
E. faecalis | 78.12 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
2. Antiparasitic Activity
A study evaluated the anti-trypanosomal activity of several compounds related to this compound against Trypanosoma brucei brucei. The results demonstrated that derivatives of this compound maintained potent activity with IC50 values comparable to established treatments:
Compound | IC50 (µM) |
---|---|
Convolutamine I | 1.1 |
Compound 48 | 0.7 |
Compound 55 | 0.5 |
These compounds exhibited improved drug-like properties, suggesting potential for further development in treating human African trypanosomiasis .
3. Neuroprotective Effects
This compound has also been investigated for its neuroprotective effects. Preliminary studies indicate that it may inhibit neurotropic viruses and protect neuronal cells from damage during viral infections:
Virus | Effect |
---|---|
Sindbis Virus | Inhibition of replication |
Fort Morgan Virus | Neuroprotection observed |
These findings highlight the compound's potential in treating neurodegenerative diseases or viral infections affecting the central nervous system .
Structure-Activity Relationships (SAR)
The biological activity of this compound is closely tied to its structural features. Modifications to the indene ring or the amine group can significantly alter potency and selectivity:
- Substitution Effects : The introduction of halogen atoms on the phenyl ring has been shown to enhance activity against T. b. brucei.
- Chain Length Variations : Reducing the carbon chain length between the indene moiety and the amine group generally leads to decreased activity.
Case Studies
Several case studies have explored the efficacy of this compound derivatives:
Case Study 1: Antiparasitic Efficacy
In a comparative study involving multiple analogs, compounds structurally similar to this compound were assessed for their anti-trypanosomal properties. The results indicated that modifications enhancing lipophilicity significantly improved bioavailability and efficacy against T. b. brucei.
Case Study 2: Neuroprotection
A recent investigation into its neuroprotective capabilities revealed that this compound could mitigate neuronal apoptosis in vitro when exposed to neurotropic viruses, suggesting its potential as a therapeutic agent in viral infections affecting neural tissues.
Properties
IUPAC Name |
2,3-dihydro-1H-inden-2-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWVOJUAZGKGRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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